An In-Depth Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to Ethyl 4,6-dichloroquinazoline-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes and Physicochemical Profile
Ethyl 4,6-dichloroquinazoline-2-carboxylate (CAS No. 150449-99-3) is a polysubstituted quinazoline derivative that has garnered significant attention as a versatile intermediate in the synthesis of biologically active molecules.[1][2] Its chemical structure, characterized by a fused pyrimidine and benzene ring system, is adorned with two chlorine atoms at the 4 and 6 positions and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly valued in the design of novel drug candidates.
The presence of the electron-withdrawing quinazoline core, further activated by the chloro substituents, renders the C4 position particularly susceptible to nucleophilic aromatic substitution (SNAr).[3][4] This predictable reactivity is a cornerstone of its utility, allowing for the strategic introduction of a wide array of functionalities to build molecular complexity and modulate pharmacological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈Cl₂N₂O₂ | [5] |
| Molecular Weight | 271.10 g/mol | [5] |
| IUPAC Name | ethyl 4,6-dichloroquinazoline-2-carboxylate | [5] |
| CAS Number | 150449-99-3 | [5] |
| Appearance | Predicted to be a solid | [6] |
| XLogP3 | 3.7 | [5] |
Strategic Synthesis: A Plausible and Optimized Protocol
Conceptual Synthetic Workflow
Caption: Plausible synthetic route to Ethyl 4,6-dichloroquinazoline-2-carboxylate.
Detailed Experimental Protocol
Step 1: Cyclization to form the Quinazolinone Core
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To a stirred solution of 2-amino-5-chlorobenzoic acid (1.0 eq) in an appropriate high-boiling solvent (e.g., N,N-dimethylformamide), add ethyl cyanoformate (1.1 eq).
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The reaction mixture is heated to reflux (typically 120-150 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The crude product, 4-chloro-2-(ethoxycarbonyl)quinazolin-6(5H)-one, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices: The use of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the starting materials and promotes the cyclization reaction. Ethyl cyanoformate serves as a one-carbon source for the formation of the pyrimidine ring.
Step 2: Aromatic Chlorination
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The dried 4-chloro-2-(ethoxycarbonyl)quinazolin-6(5H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq).
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A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is added to facilitate the reaction.
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The mixture is heated to reflux for 2-4 hours, with reaction progress monitored by TLC.
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After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.
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The residue is then cautiously poured onto crushed ice with vigorous stirring.
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The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
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The crude Ethyl 4,6-dichloroquinazoline-2-carboxylate can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for the conversion of the quinazolinone to the corresponding 4-chloroquinazoline. The addition of a catalytic amount of a tertiary amine can accelerate the reaction. The workup procedure with ice is necessary to quench the reactive POCl₃ and precipitate the product.
Reactivity Profile: The Lability of the C4-Chloride
The synthetic utility of Ethyl 4,6-dichloroquinazoline-2-carboxylate is primarily centered on the differential reactivity of its two chlorine substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution than the one at the C6 position.[3][4] This regioselectivity is a consequence of the electronic properties of the quinazoline ring system, where the C4 carbon is rendered more electrophilic by the adjacent nitrogen atom.
This selective reactivity allows for a modular approach to the synthesis of a diverse library of 4-substituted quinazoline derivatives. A wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols, can be readily introduced at the C4 position under relatively mild conditions, leaving the C6-chloro substituent intact for potential further functionalization.[1][8]
Regioselective Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized mechanism for the SNAr reaction at the C4 position.
Standard Protocol for Nucleophilic Substitution with an Amine
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In a round-bottom flask, dissolve Ethyl 4,6-dichloroquinazoline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
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Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
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A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), can be added to scavenge the HCl generated during the reaction.
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The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) for a period of 2 to 24 hours, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 4-aminoquinazoline derivative.
Spectral Characterization
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4-4.6 ppm for the -OCH₂- and a triplet around 1.4-1.5 ppm for the -CH₃). Aromatic protons on the quinazoline ring will appear as multiplets or distinct doublets in the downfield region (typically 7.5-8.5 ppm). |
| ¹³C NMR | The carbonyl carbon of the ester will resonate at approximately 160-165 ppm. The carbons of the ethyl group will appear around 62 ppm (-OCH₂-) and 14 ppm (-CH₃). The aromatic carbons of the quinazoline ring will be observed between 120 and 155 ppm. |
| Mass Spec (ESI-MS) | The protonated molecule [M+H]⁺ is expected at m/z 271.0, with a characteristic isotopic pattern for two chlorine atoms. |
| FT-IR | A strong absorption band for the C=O stretch of the ester group is expected around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be present in the 1450-1620 cm⁻¹ region. C-Cl stretching vibrations will be observed in the fingerprint region. |
Applications in Drug Discovery and Medicinal Chemistry
The 4,6-dichloroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[12][13] Ethyl 4,6-dichloroquinazoline-2-carboxylate serves as a critical starting material for the synthesis of these potent therapeutic agents.
-
Anticancer Agents: A significant number of quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][14] The ability to readily introduce diverse anilino moieties at the 4-position of the quinazoline ring has been a highly successful strategy in the development of targeted cancer therapies.
-
Antimicrobial and Antiviral Agents: The quinazoline nucleus is also present in compounds exhibiting antibacterial and antiviral activities.[12] The functionalization of the 4-position allows for the fine-tuning of the molecule's properties to enhance its efficacy against various pathogens.
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Other Therapeutic Areas: Derivatives of 4,6-dichloroquinazoline have been investigated for a range of other therapeutic applications, including as anti-inflammatory, anti-hypertensive, and anti-diabetic agents.[13]
Safety and Handling
As with all chemical reagents, Ethyl 4,6-dichloroquinazoline-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]
References
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Chemisphere. (n.d.). ethyl 4,6-dichloroquinazoline-2-carboxylate, 98% Purity, C11H8Cl2N2O2, 5 grams. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
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MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2023). “Medicinal Chemistry Perspective on Quinazoline Derivatives: Sustainable Synthetic Routes, Anticancer Evaluation, and SAR Analysis.”. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
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MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
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ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Stack Exchange. (2022). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from [Link]
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